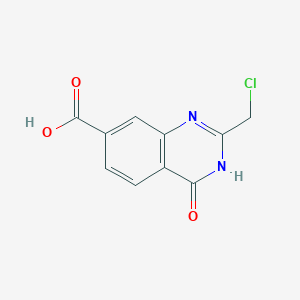

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Description

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 1594503-33-9) is a quinazoline derivative featuring a chloromethyl (-CH2Cl) substituent at the 2-position and a carboxylic acid (-COOH) group at the 7-position. This compound is synthesized via refluxing 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 53) with diisopropylethylamine (DIEA) and 2-chlorobenzylamine, yielding 83% with a melting point of 247.0°C (decomp.) . Its molecular formula is C9H6ClN2O3, with a calculated HRMS [M+H]+ of 225.0067 (experimental: 225.0073). The chloromethyl group enhances electrophilicity, making it a reactive intermediate for further derivatization in medicinal chemistry, particularly in soluble epoxide hydrolase (sEH) inhibitor development .

Properties

IUPAC Name |

2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-4-8-12-7-3-5(10(15)16)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKSPKVLXAACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=C(NC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS No. 730976-58-6) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antibacterial, and antioxidant properties, supported by relevant case studies and research findings.

- Molecular Formula : C10H7ClN2O3

- Molecular Weight : 238.63 g/mol

- Structure : The compound features a quinazoline core with a chloromethyl group and a carboxylic acid functional group.

Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity Testing

In an investigation of cytotoxic effects on human cancer cell lines, the compound was tested using the MTT assay against NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma) cells. The results indicated that:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| NCI H292 | 45.0 | Moderate activity |

| HL-60 | 19.0 | High sensitivity |

| HT29 | 32.5 | Moderate activity |

The HL-60 cell line showed the highest sensitivity with an IC50 value of 19.0 µM, suggesting that the compound may induce oxidative stress leading to cell death in sensitive cell types .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains using the agar cup plate method.

Case Study: Antibacterial Testing

The compound was tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Zone of Inhibition (cm) | Comparison to Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus (S. aureus) | 1.2 | Comparable |

| Bacillus subtilis (B. subtilis) | 1.1 | Comparable |

| Escherichia coli (E. coli) | 0.9 | Lower than ciprofloxacin |

| Pseudomonas aeruginosa (P. aeruginosa) | 0.8 | Lower than ciprofloxacin |

These results indicate that while the compound demonstrates antibacterial activity, it is less potent than standard antibiotics like ciprofloxacin .

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays including DPPH and ABTS methods.

Research Findings on Antioxidant Activity

In a study evaluating antioxidant properties, it was found that:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antitumor properties. For instance, studies have shown that 2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This compound's ability to interact with specific molecular targets makes it a candidate for further development in cancer therapeutics.

Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast and lung cancer cell lines. The results demonstrated that certain modifications increased cytotoxicity significantly compared to the parent compound .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It was found effective against a range of bacterial strains, including multi-drug resistant strains. The mechanism appears to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Biological Research Applications

1. Proteomics Research

this compound is utilized in proteomics for labeling proteins. Its chloromethyl group allows for selective modification of amino acids, facilitating the study of protein interactions and functions.

Case Study : A proteomics study demonstrated the use of this compound to label specific proteins in cancer cells, allowing researchers to track changes in protein expression associated with tumor progression .

Materials Science Applications

1. Polymer Chemistry

The compound can serve as a monomer or crosslinking agent in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating this compound into polymer matrices can improve their performance in various applications.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 50 |

| Polymer with Additive | 250 | 75 |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid scaffold is common among analogs, but substituents at the 2-position dictate physicochemical and biological properties:

| Compound Name (CAS) | 2-Position Substituent | Key Structural Features |

|---|---|---|

| Target Compound (1594503-33-9) | -CH2Cl | Electrophilic chloromethyl group |

| 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (202197-73-7) | -H | Unsubstituted, simpler analog |

| Compound 22 (CAS not provided) | -(2-chlorobenzyl)thio (-S-CH2-C6H4-Cl) | Thioether linker with aromatic chloro group |

| Compound 33 (CAS not provided) | -(4-trifluoromethylbenzyl)thio | Thioether with electron-withdrawing CF3 group |

| sc-340352 (Santa Cruz Biotechnology) | -CH2-morpholin-4-yl | Morpholine ring enhancing solubility |

Physicochemical Properties

- Melting Points : Thioether derivatives (Compounds 22 and 33) exhibit higher decomposition temperatures (>270°C) compared to the chloromethyl analog (247°C), likely due to stronger intermolecular interactions (e.g., sulfur-mediated hydrogen bonding) .

- Synthetic Yields : The trifluoromethylbenzylthio derivative (Compound 33) achieves the highest yield (95%), attributed to optimized reaction conditions with 4-(trifluoromethyl)benzyl bromide .

Spectroscopic and Analytical Data

- NMR Shifts : Compound 22’s 1H NMR (DMSO-d6) shows aromatic protons at δ 7.31–7.74 and a singlet for the -S-CH2- group at δ 4.62, absent in the chloromethyl analog .

Preparation Methods

Synthesis via Cyclization of Anthranilic Acid Derivatives

Overview:

This classical approach involves the cyclization of anthranilic acid derivatives to form the quinazoline core, followed by chloromethylation at position 2 and oxidation to introduce the carboxylic acid group at position 7.

Step 1: Formation of 2-Substituted Quinazolinones

Anthranilic acid derivatives are reacted with formamide or acetamide derivatives under reflux conditions to generate 2-aminobenzimidazole intermediates, which undergo cyclization to form quinazolinone structures.Step 2: Chloromethylation at Position 2

The quinazolinone is treated with chloromethylating agents such as paraformaldehyde with hydrochloric acid or chloromethyl methyl ether in the presence of Lewis acids like zinc chloride. This introduces the chloromethyl group at position 2.Step 3: Oxidation to Carboxylic Acid

The methyl ester or related intermediates are oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the free carboxylic acid at position 7.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Cyclization | Anthranilic acid derivatives | Ethanol or acetic acid | Reflux | Forms quinazolinone core |

| Chloromethylation | Paraformaldehyde, HCl | Dioxane or dichloromethane | Room temperature to 50°C | Selective at position 2 |

| Oxidation | KMnO4 or CrO3 | Water or acetone | Reflux | Converts methyl groups to carboxylic acids |

Multi-step Synthesis via Chloromethylation of Quinazoline Precursors

Overview:

This method involves the synthesis of quinazoline derivatives followed by selective chloromethylation and subsequent oxidation.

Step 1: Preparation of Quinazoline Core

Starting from 2-aminobenzamide or similar precursors, cyclization is achieved via condensation with formic acid derivatives or through oxidative cyclization.Step 2: Chloromethylation at Position 2

The quinazoline core is treated with chloromethyl methyl ether or paraformaldehyde in the presence of acid catalysts to introduce the chloromethyl group.Step 3: Introduction of Carboxylic Acid at Position 7

The methyl ester at position 7 (if present) is hydrolyzed under basic conditions (NaOH) or oxidized to the acid form using oxidizing agents like KMnO4.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Cyclization | 2-Aminobenzamide | Ethanol | Reflux | Forms quinazoline ring |

| Chloromethylation | Paraformaldehyde, HCl | Dioxane | 50°C | Selective at position 2 |

| Hydrolysis/Oxidation | NaOH or KMnO4 | Water or acetone | Reflux | Converts ester to acid |

One-Pot Multi-Component Reactions

Overview:

Recent advancements favor one-pot synthesis strategies, combining multiple steps into a single reaction vessel to improve efficiency and yield.

Step 1: Condensation of 2-Aminobenzamide with Formaldehyde

In the presence of an acid catalyst, this forms the quinazoline core.Step 2: Simultaneous Chloromethylation

Adding chloromethylating agents during the condensation step facilitates direct introduction of the chloromethyl group.Step 3: Oxidative or Hydrolytic Conversion to Carboxylic Acid

Post-reaction treatment with oxidants or hydrolytic conditions yields the desired acid.

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Multi-component | 2-Aminobenzamide, formaldehyde, chloromethylating agent | Ethanol or acetic acid | Reflux | One-pot synthesis |

| Post-reaction | KMnO4 or NaOH | Water | Reflux | Final oxidation/hydrolysis |

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of Anthranilic Acid Derivatives | Anthranilic acid derivatives | Paraformaldehyde, HCl, KMnO4 | Cyclization → Chloromethylation → Oxidation | Well-established, high yield | Multi-step, time-consuming |

| Quinazoline Core Synthesis + Chloromethylation | 2-Aminobenzamide | Paraformaldehyde, HCl | Cyclization → Chloromethylation → Hydrolysis | Modular, adaptable | Requires purification steps |

| One-Pot Multi-Component | 2-Aminobenzamide, formaldehyde | Chloromethylating agents | One-pot condensation and functionalization | Efficient, scalable | Optimization needed for selectivity |

Scientific Findings and Notes

Reaction Optimization:

Research indicates that the chloromethylation step is highly sensitive to reaction conditions, including temperature, solvent polarity, and the presence of catalysts. Proper control ensures regioselectivity at position 2.Oxidation Techniques:

Potassium permanganate remains a preferred oxidant for converting methyl groups to carboxylic acids, offering high yields and minimal side reactions when carefully controlled.Industrial Relevance: Scale-up processes favor continuous flow reactors to improve safety and consistency, especially during chloromethylation and oxidation steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.